molecular formula C10H11ClN2O B13593254 3-(4-Chlorophenyl)azetidine-1-carboxamide

3-(4-Chlorophenyl)azetidine-1-carboxamide

Cat. No.: B13593254
M. Wt: 210.66 g/mol
InChI Key: GDWRHPQPTSIXPA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidine-1-carboxamide is a small organic molecule featuring an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted with a 4-chlorophenyl group at the 3-position and a carboxamide group at the 1-position.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(4-chlorophenyl)azetidine-1-carboxamide

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-7(2-4-9)8-5-13(6-8)10(12)14/h1-4,8H,5-6H2,(H2,12,14)

InChI Key

GDWRHPQPTSIXPA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and methodologies from the evidence:

Table 1: Comparison of Key Properties of 4-Chlorophenyl-Containing Compounds

Compound Name Core Structure Key Properties (DFT/B3LYP/6-311G(d,p)) Notable Findings Reference
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) Chalcone derivative Dipole moment: 2.57 Debye; HOMO-LUMO gap: ~4.2 eV Electropositive regions near hydrogen atoms; longest C=C bond: 1.48 Å .
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one Chromenone derivative N/A (studied for electronic transitions) Enhanced aromaticity due to electron-withdrawing Cl substituents .
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one Thienyl-propenone N/A (studied for vibrational modes) Halogen substituents influence IR absorption and charge distribution .

Key Observations:

Substituent Effects: The 4-chlorophenyl group in 4CPHPP contributes to a dipole moment of 2.57 Debye, indicating significant polarity . This aligns with trends observed in other chlorinated aromatics, where electron-withdrawing Cl groups enhance molecular polarity and stabilize HOMO-LUMO gaps (~4.2 eV in 4CPHPP) .

Spectroscopic and Structural Trends :

  • In 4CPHPP, the 4-chlorophenyl group influences bond lengths (e.g., C16-C18: 1.48 Å) and vibrational modes (FT-IR peaks at ~1650 cm⁻¹ for C=O stretching) . Similar effects might occur in 3-(4-Chlorophenyl)azetidine-1-carboxamide, though the azetidine ring’s rigidity could alter conjugation.
  • The carboxamide group in the target compound would likely exhibit strong hydrogen-bonding capacity, analogous to the hydroxyphenyl group in 4CPHPP, which shows electropositive regions near hydrogen atoms .

Thermochemical and Reactivity Insights :

  • Compounds with 4-chlorophenyl substituents often show enhanced thermal stability due to halogen-mediated intermolecular interactions . However, azetidine’s ring strain might reduce stability compared to larger heterocycles.

Biological Activity

3-(4-Chlorophenyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a carboxamide functional group and a para-chlorophenyl substituent. The molecular formula is C10H10ClN1OC_10H_{10}ClN_1O, and it has a molecular weight of approximately 195.65 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Cellular Targets : The azetidine ring may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cell signaling pathways that are crucial for cancer cell proliferation and survival.
  • Inhibition of Tumor Growth : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast and prostate cancers. The mechanism often involves inducing apoptosis or cell cycle arrest in malignant cells.

Anticancer Activity

Research has demonstrated the potential anticancer properties of this compound through various in vitro studies. For instance:

  • Cell Line Studies : In vitro tests have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth.
Cell LineIC50 (µM)
MCF-75.0
PC-34.2
HCT-1166.8

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Insights

Studies have also explored the molecular docking of this compound against various targets:

  • Binding Affinity : Molecular docking studies indicate that the compound has a favorable binding affinity for certain kinases involved in tumor progression, which could be pivotal for its anticancer activity.

Case Studies

Several case studies have documented the synthesis and evaluation of related azetidine derivatives, highlighting the importance of structural modifications on biological activity:

  • Azetidinone Derivatives : A series of azetidinone compounds were synthesized and evaluated for their antiproliferative activities against breast cancer cell lines. Modifications in the phenyl ring significantly affected their potency.
  • Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy by overcoming resistance mechanisms in cancer cells.

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